First Vertical Ionization Energy: Benzo[b]biphenylene vs. Biphenylene and Dibenzo[b,h]biphenylene
The first vertical ionization energy (IE₁) of benzo[b]biphenylene, measured by He(I) photoelectron spectroscopy, is 7.52 eV [1]. This value lies between that of the parent biphenylene (7.4–7.8 eV, with a most commonly cited vertical value of 7.4 eV) [2] and the doubly‑annelated dibenzo[b,h]biphenylene (7.44 eV) [1]. The 0.12 eV higher IE₁ of benzo[b]biphenylene relative to dibenzo[b,h]biphenylene indicates a slightly stabilized HOMO, which can influence hole‑injection barriers in optoelectronic devices. The ordering of the first six ionization transitions for benzo[b]biphenylene is also distinct from that of the di‑benzo analogue, as shown by the different orbital assignments in the two spectra [1].
| Evidence Dimension | First vertical ionization energy (IE₁) |
|---|---|
| Target Compound Data | 7.52 eV (benzo[b]biphenylene) |
| Comparator Or Baseline | Biphenylene: ≈7.4 eV (vertical) [2]; Dibenzo[b,h]biphenylene: 7.44 eV [1] |
| Quantified Difference | ΔIE₁ = +0.12 eV vs. biphenylene (using 7.4 eV); +0.08 eV vs. dibenzo[b,h]biphenylene |
| Conditions | He(I) photoelectron spectroscopy; samples heated to 240 °C (benzo[b]biphenylene) and 373 °C (dibenzo[b,h]biphenylene); calibrated with argon; resolution ca. 20 meV |
Why This Matters
A 0.1 eV shift in ionization energy is sufficient to alter the alignment of frontier orbital energies with electrode work functions in organic light‑emitting diodes (OLEDs) and organic field‑effect transistors (OFETs), making the choice of the specific benzobiphenylene isomer critical for device optimization.
- [1] Yamaguchi, H.; Higashi, M.; Gleiter, R.; Baumann, H. Photoelectron Spectra of Benzo[b]biphenylene and Dibenzo[b,h]biphenylene. J. Chem. Soc., Faraday Trans. 2 1986, 82 (2), 183–186. Table 1: IE₁ = 7.52 eV. Table 2: IE₁ = 7.44 eV. https://doi.org/10.1039/F29868200183 View Source
- [2] NIST Webbook. Biphenylene, 1,8‑diethenyl‑; Ionization Energy Data. IE (vertical) = 7.4 eV (PE). https://webbook.nist.gov (accessed 2026‑05‑06). View Source
